Product packaging for 6-(Dibromomethyl)quinoline(Cat. No.:CAS No. 872264-38-5)

6-(Dibromomethyl)quinoline

Cat. No.: B1423649
CAS No.: 872264-38-5
M. Wt: 300.98 g/mol
InChI Key: AYXSMDUJMLPQJT-UHFFFAOYSA-N
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Description

6-(Dibromomethyl)quinoline is a high-purity chemical reagent designed for advanced research and development applications. As a member of the brominated quinoline family, this compound serves as a critical synthetic intermediate and building block in organic synthesis. The quinoline core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities, which include antibacterial, antimycobacterial, antineoplastic, and anti-inflammatory properties . The dibromomethyl functional group enhances the molecule's reactivity, making it a versatile precursor for further chemical transformations, such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions . In pharmaceutical research, quinoline derivatives are investigated as key structural components in the development of novel therapeutic agents . In materials science, brominated quinolines are of interest due to their ability to form π-π stacking interactions in the solid state, a feature that can influence the design of organic semiconductors and other functional materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2N B1423649 6-(Dibromomethyl)quinoline CAS No. 872264-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dibromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXSMDUJMLPQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694843
Record name 6-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872264-38-5
Record name 6-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Dibromomethyl Quinoline

Precursor Synthesis and Regioselective Functionalization of Quinoline (B57606) Derivatives

The creation of the foundational quinoline ring system with a functional group at the C6 position is the initial synthetic challenge. This can be achieved either by building the ring from appropriately substituted precursors or by directly functionalizing the quinoline core at the desired position.

The most straightforward precursor for 6-(dibromomethyl)quinoline is 6-methylquinoline (B44275). This intermediate is typically synthesized via classical named reactions that construct the quinoline ring system. These methods involve the cyclization of aniline (B41778) derivatives. For instance, the Skraup synthesis, a cornerstone in quinoline chemistry, can be adapted by using p-toluidine (B81030) (4-methylaniline) as the starting material. In this reaction, p-toluidine is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to yield 6-methylquinoline. iipseries.org

Other established methods for quinoline synthesis that can be used to prepare 6-substituted precursors include the Doebner-von Miller, Knorr, and Friedländer syntheses. iipseries.org The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. For example, the Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid to form a 2-hydroxyquinoline, which can be further modified. iipseries.org

An alternative approach involves starting with a pre-functionalized quinoline, such as 6-bromoquinoline. This compound can be synthesized via a Skraup-type reaction using p-bromoaniline and glycerol. google.com The bromo group at the C6 position can then be converted to a methyl group through organometallic cross-coupling reactions, such as a Suzuki or Stille coupling, providing an alternative route to the key 6-methylquinoline precursor.

Directly functionalizing the C-H bonds of an existing quinoline ring is an attractive and atom-economical strategy. nih.govscilit.com However, the intrinsic electronic properties of the quinoline system typically direct electrophilic substitutions and metal-catalyzed C-H functionalizations to the C2, C4, or C8 positions, making selective functionalization at C6 a significant challenge. nih.govnih.gov The nitrogen atom in the pyridine (B92270) ring, or a directing group installed at the C8 position, often dictates this regioselectivity. nih.govrsc.org

Recent advances in organic synthesis have led to the development of strategies to overcome this inherent reactivity. One such approach involves the use of removable directing groups or specialized templates that position a metal catalyst in proximity to the desired C-H bond. researchgate.net Research has demonstrated that by designing an expanded template structure, it is possible to achieve direct and selective C-H olefination of quinoline at the C6 position. researchgate.net While this specific example introduces a carbon-carbon double bond, the principle of using a template to override the natural reactivity of the quinoline nucleus opens a pathway for introducing other functional groups, including a methyl group or its synthetic equivalent, at the C6 position. These cutting-edge methods provide a more direct, albeit technically complex, route to the necessary precursors for this compound synthesis. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves the use of environmentally benign solvents and catalytic systems, as well as energy-efficient techniques like microwave and ultrasound irradiation.

Solvent-Free and Environmentally Benign Catalytic Systems

A significant green approach to the synthesis of this compound is the move away from hazardous solvents like carbon tetrachloride. Research has shown that solid-state, solvent-free benzylic bromination of diquinoline derivatives using NBS can be highly regio- and stereo-selective. rsc.orgresearchgate.net This approach eliminates the need for toxic and ozone-depleting solvents.

Another green strategy is the use of more environmentally friendly solvents. Diethyl carbonate has been successfully employed as a reaction medium for microwave-assisted benzyl (B1604629) mono- and di-bromination, offering a recyclable and safer alternative to CCl₄. researchgate.net Water is another highly desirable green solvent, and reports have indicated the possibility of aqueous bromination reactions using reagents like HBr/H₂O₂. reddit.com

The development of catalytic systems that are recyclable and non-toxic is also a cornerstone of green chemistry. While Lewis acid catalysis with ZrCl₄ has been reported for benzylic bromination with DBDMH, the development of solid acid catalysts or other recyclable catalysts could further enhance the green credentials of the synthesis. researchgate.net

ApproachReagents/ConditionsAdvantages
Solvent-Free ReactionNBS, solid-stateEliminates toxic solvents, reduces waste. rsc.orgresearchgate.net
Green SolventsNBS in Diethyl CarbonateRecyclable solvent, safer than CCl₄. researchgate.net
Aqueous BrominationHBr/H₂O₂ or NBS in waterWater as a benign solvent. reddit.com

Microwave and Ultrasound-Assisted Synthesis Enhancements

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly enhance the synthesis of organic compounds by reducing reaction times and often improving yields.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of quinoline derivatives, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating. mdpi.comnih.govnih.govjetir.org For benzylic brominations, microwave irradiation has been used with NBS in solvents like diethyl carbonate and ethyl acetate (B1210297), or even under solvent-free conditions. researchgate.netresearchgate.net These methods can often be completed in minutes as opposed to hours required for conventional reflux. nih.gov While specific data for the microwave-assisted synthesis of this compound is not readily available, the successful application of this technology to similar benzylic brominations suggests its high potential for this transformation. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also offer significant advantages. Ultrasound irradiation can enhance mass transfer and accelerate reaction rates. nih.govresearchgate.netrsc.org Ultrasound-assisted synthesis of various quinoline derivatives has been reported to be rapid and efficient. nih.govmdpi.com The use of ultrasound has been shown to promote bromination reactions of various aromatic compounds, in some cases leading to different chemoselectivity compared to other methods. semanticscholar.org For instance, ultrasound-assisted bromination of indazoles with DBDMH was achieved in 30 minutes under mild conditions. rsc.org As with microwave assistance, specific protocols for the ultrasound-assisted synthesis of this compound are not extensively documented, but the general success of sonochemistry in related transformations points to its potential as a green and efficient synthetic tool.

Enhancement MethodTypical ConditionsReported Advantages for Related Reactions
Microwave IrradiationNBS in green solvents (e.g., diethyl carbonate) or solvent-freeRapid reaction times (minutes vs. hours), improved yields, energy efficiency. researchgate.netnih.govnih.gov
Ultrasound IrradiationRoom temperature or mild heatingReduced reaction times, enhanced mass transfer, potential for different selectivity. nih.govrsc.orgmdpi.comsemanticscholar.org

Purification and Isolation Methodologies in this compound Synthesis

The successful synthesis of this compound is contingent upon effective purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, mono-brominated intermediates, and by-products such as succinimide (B58015) (if NBS is used).

A common purification strategy involves a multi-step approach beginning with the removal of solid by-products. In reactions employing NBS, the resulting succinimide is often insoluble in non-polar solvents like carbon tetrachloride and can be removed by simple filtration. nih.gov

Following the initial workup, which may also include washing with a basic solution like sodium bicarbonate to neutralize any acidic by-products, the crude product is typically subjected to chromatographic purification. acgpubs.orgnih.gov Column chromatography using silica (B1680970) gel is a widely used technique for separating brominated quinoline derivatives. nih.govnih.govresearchgate.net The choice of eluent is critical for achieving good separation. A common solvent system is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. nih.gov For the purification of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, an eluent system of petroleum ether and ethyl acetate in a 99:1 ratio was employed. nih.gov

The final step in obtaining a highly pure product is often recrystallization. The choice of solvent for recrystallization is crucial and depends on the solubility characteristics of the compound. For brominated quinolines, various solvents and solvent mixtures have been used. Acetone has been successfully used to recrystallize 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, yielding colorless block-like crystals. nih.gov Other common solvents and solvent systems for the recrystallization of related compounds include ethanol, methanol/acetone mixtures, and ethyl acetate/hexane mixtures. nih.govnih.gov

Purification StepMethodDetails
Initial Workup FiltrationRemoval of insoluble by-products like succinimide when using NBS in non-polar solvents. nih.gov
WashingUse of aqueous solutions (e.g., 5% NaHCO₃) to remove acidic impurities. acgpubs.orgnih.gov
Chromatography Column ChromatographyStationary Phase: Silica gel. nih.govnih.govresearchgate.netMobile Phase: Typically a gradient of non-polar and polar solvents (e.g., petroleum ether/ethyl acetate). nih.gov
Final Purification RecrystallizationSolvents: Acetone, ethanol, methanol/acetone, ethyl acetate/hexane are common choices for brominated quinolines. nih.govnih.govnih.gov

Chemical Reactivity and Transformation Pathways of 6 Dibromomethyl Quinoline

Nucleophilic Substitution Reactions at the Dibromomethyl Moiety

The dibromomethyl group (-CHBr₂) attached to the quinoline (B57606) ring is analogous to a benzylic halide. Benzylic halides exhibit enhanced reactivity in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) because the adjacent aromatic ring can stabilize the transition states or carbocation intermediates. Consequently, the bromine atoms in 6-(dibromomethyl)quinoline are expected to be readily displaced by a variety of nucleophiles. A common transformation for such gem-dibromo compounds is hydrolysis to the corresponding aldehyde, in this case, quinoline-6-carboxaldehyde.

Conversion to Mono- and Dihalogenated Derivatives

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, provide pathways to convert the dibromomethyl group into other halogenated derivatives. organicmystery.com These reactions are typically equilibrium-driven, and their success relies on Le Châtelier's principle, often by using a solvent in which the newly formed inorganic halide salt is insoluble. organicmystery.com

Finkelstein Reaction: Treatment of this compound with sodium iodide (NaI) in a solvent like acetone could facilitate the substitution of one or both bromine atoms to yield 6-(diiodomethyl)quinoline or the mixed 6-(bromoiodomethyl)quinoline intermediate. organicmystery.com

Swarts Reaction: The synthesis of fluorinated analogues can be achieved using inorganic fluorides like AgF, Hg₂F₂, or SbF₃. organicmystery.com These reagents can replace the bromine atoms with fluorine, a transformation that is particularly useful as fluoro-derivatives often exhibit unique chemical and biological properties.

These conversions expand the synthetic utility of this compound, providing access to a wider range of functionalized quinoline derivatives.

Formation of Carbenoid or Ylide Intermediates from this compound

The gem-dihalide structure of the dibromomethyl group is a well-known precursor for the generation of carbenes or related carbenoid species. libretexts.orgbritannica.com

Carbene/Carbenoid Formation: Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can induce α-elimination. This process involves the abstraction of the methine proton followed by the loss of a bromide ion to generate a highly reactive quinolin-6-yl-bromocarbene intermediate. libretexts.org This carbene can then undergo characteristic reactions, such as cyclopropanation with alkenes or dimerization. libretexts.orglibretexts.org

Phosphonium Ylide Formation: Phosphorus ylides, key reagents in the Wittig reaction, are typically formed from the reaction of triphenylphosphine with an alkyl halide followed by deprotonation. libretexts.orgorganic-chemistry.orgyoutube.com While this is most common with monohaloalkanes, the reactive nature of the benzylic-like bromides in this compound suggests a potential pathway to corresponding ylides. The reaction would likely involve the formation of a phosphonium salt, which could then be treated with a strong base to generate a nucleophilic ylide. This ylide could subsequently react with aldehydes or ketones to form alkenes. organic-chemistry.org

Potential Reactive Intermediates from this compound
Chemical structures of carbene and ylide intermediates.
Table of Intermediates and Formation Methods
IntermediateFormation MethodPotential Subsequent Reaction
Quinolin-6-yl-bromocarbeneα-elimination with strong base (e.g., R-Li)Cyclopropanation, Dimerization
Phosphonium YlideReaction with PPh₃ followed by deprotonationWittig reaction with carbonyls

Facile Synthesis of Sulfonyl Quinoline Analogues from this compound

A novel and high-yielding method for the preparation of sulfones from α,α-dibromomethyl aromatics involves their reaction with sulfinate salts. princeton.edu This nucleophilic substitution pathway offers a direct route to quinolin-6-ylmethyl sulfones. In this reaction, the sulfinate anion (RSO₂⁻) acts as the nucleophile, displacing both bromide ions from the dibromomethyl group. This transformation is significant as the sulfone moiety is a key functional group in many pharmacologically active compounds. The reaction of this compound with a sulfinate salt, such as sodium benzenesulfinate, would be expected to produce the corresponding α,α-disulfonyl derivative. princeton.eduorganic-chemistry.org

Electrophilic and Radical Reactivity of the Quinoline Nucleus in this compound

The quinoline ring is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the two rings have distinct reactivities. organic-chemistry.org

Investigation of Electron Density Distribution and Reactivity Hotspots

The electronic nature of the quinoline scaffold is well-established. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic attack but susceptible to nucleophilic and radical attack. organic-chemistry.org Conversely, the benzene ring (carbocyclic ring) is more electron-rich and is the site for electrophilic substitution. organic-chemistry.orgsemanticscholar.org

Electron Density: Computational studies, such as Density Functional Theory (DFT), and experimental evidence show that the highest electron density in the ground state is located on the carbocyclic ring. dergipark.org.trresearchgate.net Electrophilic attack, therefore, preferentially occurs at positions C5 and C8, as this allows the aromaticity of the pyridine ring to be preserved in the cationic intermediate. semanticscholar.org

Reactivity Hotspots: The primary hotspots for electrophilic substitution are C5 and C8. Nucleophilic substitution occurs at C2 and C4. Radical substitution, particularly in the Minisci reaction, also favors the electron-deficient C2 and C4 positions. researchgate.netwikipedia.org

Substituent Effects: The 6-(dibromomethyl) group is expected to be electron-withdrawing through an inductive effect. This will deactivate the benzene ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation on the ring more difficult compared to unsubstituted quinoline. A DFT study on 6-chloroquinoline, another derivative with an electron-withdrawing group at C6, provides a model for understanding these deactivating effects and visualizing the molecular electrostatic potential. dergipark.org.tr

Reactivity Hotspots of the Quinoline Nucleus
Quinoline structure showing reactive positions.
Table of Position-Selective Reactions
Reaction TypeFavored PositionsReason
Electrophilic SubstitutionC5, C8Higher electron density on benzene ring; stable intermediate.
Nucleophilic SubstitutionC2, C4Electron-deficient pyridine ring.
Radical Substitution (Minisci)C2, C4Attack on the protonated, electron-deficient pyridine ring.

Radical-Initiated Functionalizations of the this compound Scaffold

Radical reactions provide a powerful tool for the functionalization of heterocyclic compounds.

Minisci Reaction: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle, such as protonated quinoline. wikipedia.org This reaction typically results in alkylation at the C2 and C4 positions. researchgate.net While the dibromomethyl group at C6 would influence the regioselectivity, functionalization of the pyridine ring via a Minisci-type reaction remains a plausible pathway for this compound. researchgate.netnih.gov

Benzylic-like Radical Halogenation: The stability of the benzylic-like radical makes the dibromomethyl group itself a site for further radical reactions. However, a more illustrative example comes from the synthesis of a related compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. This molecule was prepared from 2-chloro-3,6-dimethyl-quinoline via a radical bromination using N-bromosuccinimide (NBS) and a radical initiator (benzoyl peroxide). researchgate.netnih.gov This demonstrates that a methyl group at the C6 position is highly susceptible to radical bromination, leading to the formation of mono- and subsequently di-brominated products. This pathway highlights the reactivity of substituents at the 6-position under radical conditions. youtube.com

Organometallic Transformations Involving the Bromine Centers

The dibromomethyl group in this compound serves as a versatile handle for a variety of organometallic transformations. The two bromine atoms, being attached to a carbon adjacent to the quinoline ring system, exhibit reactivity analogous to benzylic halides. This positioning makes them susceptible to oxidative addition with transition metal catalysts and halogen-metal exchange with highly reactive organometallics. These transformations are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of novel quinoline derivatives.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Stille, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.gov While typically applied to aryl and vinyl halides, the benzylic-like nature of the C-Br bonds in this compound allows for analogous coupling reactions. The stepwise substitution of the two bromine atoms offers the potential for either mono- or di-functionalization, controllable through stoichiometry and reaction conditions.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, a sequential coupling can be envisioned. The reaction with one equivalent of a boronic acid (R-B(OH)₂) would likely yield the mono-substituted product, 6-(bromomethyl-aryl)quinoline. Subsequent reaction with a second equivalent of the same or a different boronic acid could then afford the diarylmethylquinoline product. The oxidative addition step for benzylic halides is known to be slower than for aryl halides, which can be a factor in controlling selectivity. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane). This method is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki coupling, this compound could be sequentially coupled with organostannanes (R-SnBu₃) to yield mono- and di-substituted products.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The coupling of this compound with terminal alkynes would proceed via a similar catalytic cycle to afford mono- and di-alkynylated products. Such reactions involving gem-dihaloalkenes have been extensively studied and provide a strong precedent for the feasibility of coupling with the gem-dibromomethyl group. organic-chemistry.orgresearchgate.netresearchgate.net The resulting conjugated enyne systems are valuable structural motifs in materials science and medicinal chemistry. nih.gov

Table 1: Representative Conditions for Analogous Cross-Coupling Reactions
Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventPotential Product from this compound
Suzuki-MiyauraArylboronic acid (ArB(OH)₂)Pd(PPh₃)₄K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O6-(Diarylmethyl)quinoline
StilleOrganostannane (ArSnBu₃)Pd(PPh₃)₄- (LiCl additive often used)Toluene or THF6-(Diarylmethyl)quinoline
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuITriethylamine (Et₃N) or Diisopropylamine (DIPA)THF or DMF6-(1,1-Dialkynyl)methylquinoline

Grignard and Organolithium Reagent Interactions with this compound

Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive organometallic compounds that can interact with the dibromomethyl group in several ways, primarily through halogen-metal exchange or nucleophilic substitution. The reaction pathway is often dependent on the specific reagent, substrate, and temperature.

At low temperatures (e.g., -78 °C), a bromine-metal exchange is a likely pathway. The reaction of this compound with one equivalent of a Grignard or organolithium reagent would generate a nucleophilic α-bromo carbanion intermediate. This process is analogous to the well-documented bromine-magnesium exchange in gem-dibromocyclopropanes using Grignard reagents, which forms a stable 1-bromo-1-(bromomagnesio)cyclopropane that can be trapped by various electrophiles. researchgate.net Similarly, the intermediate formed from this compound could be trapped with electrophiles (E⁺) such as aldehydes, ketones, or carbon dioxide to install a new functional group, yielding 6-(1-bromo-1-E-methyl)quinoline derivatives.

At higher temperatures, the reaction outcome can be more complex. The intermediate carbanion may eliminate the second bromide to form a carbene species (quinolin-6-yl-carbene). This highly reactive intermediate could then undergo various reactions, such as insertion into C-H bonds or cyclopropanation if an alkene is present. Alternatively, a double substitution reaction could occur, particularly with an excess of the organometallic reagent, leading to the formation of a 6-(dialkylmethyl)quinoline.

Cyclization and Rearrangement Reactions of this compound and its Derivatives

The this compound scaffold is a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems through cyclization reactions. The dibromomethyl group can either participate directly in the cyclization or be converted into another functional group that facilitates ring closure.

A primary and highly useful transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction can be achieved under acidic conditions or with reagents like silver nitrate in aqueous acetone, converting this compound into quinoline-6-carboxaldehyde. This aldehyde is a key intermediate for numerous synthetic pathways, including condensation reactions to form Schiff bases or chalcones, which can then undergo intramolecular cyclization to build new rings onto the quinoline framework.

For instance, if a nucleophilic group (e.g., -OH, -NH₂) is present at the 5- or 7-position of the quinoline ring, the derived quinoline-6-carboxaldehyde could undergo an intramolecular condensation reaction to form a new fused heterocyclic ring.

Direct cyclization from this compound is also plausible. Reaction with a dinucleophile, such as ethane-1,2-diamine or ethane-1,2-diol, in the presence of a base could lead to the formation of a new five-membered heterocyclic ring at the 6-position of the quinoline.

Atom-transfer radical cyclization (ATRC) represents another potential pathway. mdpi.com If an unsaturated moiety (e.g., an allyl or propargyl group) is introduced elsewhere on the quinoline nucleus, a radical generated at the dibromomethyl position could initiate an intramolecular cyclization, leading to the formation of complex polycyclic structures. mdpi.commdpi.com

While rearrangements of the quinoline ring itself are known, they typically require specific conditions or activating groups not inherently present in this compound. nih.gov However, derivatives formed from this compound could potentially undergo synthetically useful rearrangements.

Theoretical and Computational Investigations of 6 Dibromomethyl Quinoline

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Electronic structure analysis, particularly through the framework of molecular orbital theory, is fundamental to understanding the reactivity and properties of 6-(Dibromomethyl)quinoline.

Frontier molecular orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.melibretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. scirp.org

For quinoline (B57606) and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring system, while the LUMO is a π*-orbital. researchgate.net In the case of this compound, the presence of the electron-withdrawing dibromomethyl group at the 6-position is expected to influence the energies of these frontier orbitals. The bromine atoms, being highly electronegative, would likely lower the energy of both the HOMO and the LUMO. The precise energy values for this compound would require specific computational calculations, which are not detailed in the provided search results. However, a representative table of HOMO-LUMO energies for the parent quinoline molecule is provided below for context.

Molecular OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
Energy Gap 4.83
Theoretical values for quinoline, calculated at the DFT/6-31+ (d, p) level of theory. scirp.org

A detailed analysis for this compound would involve computational modeling to visualize the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be concentrated on the quinoline ring, while the LUMO may have significant contributions from the dibromomethyl group, suggesting its susceptibility to nucleophilic attack.

The distribution of electron density in a molecule is rarely uniform. A molecular electrostatic potential (MEP) map is a valuable computational tool that visualizes the charge distribution and allows for the prediction of how a molecule will interact with other charged species. researchgate.netwolfram.com The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue. wolfram.comresearchgate.net

For this compound, an MEP map would be expected to show regions of high electron density (negative potential) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. researchgate.net The bromine atoms of the dibromomethyl group would also exhibit negative potential due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atom of the dibromomethyl group would likely show positive electrostatic potential, indicating they are electron-deficient and potential sites for nucleophilic attack. researchgate.net Understanding this charge distribution is critical for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.net

While a specific MEP map for this compound is not available in the provided search results, the general principles allow for a qualitative prediction of its features.

Conformational Analysis and Stability Studies of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the dibromomethyl group to the quinoline ring.

The quinoline ring system itself is largely planar. nih.gov The stability of different conformations of the dibromomethyl group will be influenced by steric hindrance between the bromine atoms and the adjacent hydrogen atom on the quinoline ring. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle of this bond. This would reveal the most stable (lowest energy) conformations and the energy barriers to rotation between them. It is expected that conformations that minimize the steric interactions between the bulky bromine atoms and the quinoline ring will be the most stable. While specific studies on the conformational analysis of this compound are not present in the search results, the principles of steric hindrance in substituted aromatic systems would apply.

Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

The dibromomethyl group is a key reactive site in this compound. It can undergo various transformations, most notably nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups. Computational methods can be used to model these reactions and characterize the transition state structures.

For example, a nucleophilic substitution reaction at the dibromomethyl group could proceed through either an SN1 or SN2 mechanism. A computational study would involve locating the transition state for each pathway. The geometry of the transition state provides crucial information about the reaction mechanism. For an SN2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion simultaneously bonded to the carbon atom in a trigonal bipyramidal arrangement. For an SN1 reaction, the rate-determining step would be the formation of a carbocation intermediate, and the transition state would resemble this high-energy species. The presence of the electron-withdrawing quinoline ring would likely influence the stability of any potential carbocation intermediate.

Once the stationary points on the potential energy surface (reactants, transition states, and products) have been located and characterized, it is possible to calculate important kinetic and thermodynamic parameters for the reaction.

Kinetic parameters , most importantly the activation energy (Ea), determine the rate of a reaction. The activation energy is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction.

For the nucleophilic substitution of the dibromomethyl group, computational calculations could provide the following data:

Reaction PathwayActivation Energy (Ea)Enthalpy of Reaction (ΔH)Gibbs Free Energy of Reaction (ΔG)
SN1Value would be calculatedValue would be calculatedValue would be calculated
SN2Value would be calculatedValue would be calculatedValue would be calculated
Note: Specific values require dedicated computational studies and are not available in the provided search results.

By comparing the activation energies for the SN1 and SN2 pathways, it would be possible to predict which mechanism is more favorable under a given set of conditions. These computational insights into the reaction mechanisms and energy landscapes of this compound are invaluable for understanding its reactivity and for designing synthetic routes to new derivatives. The presence of a nitro group on a bromoquinoline has been shown to activate the bromo group for nucleophilic substitution, suggesting that electronic effects from the quinoline ring are significant in such reactions. semanticscholar.orgnih.gov

Computational Spectroscopic Parameter Prediction for Advanced Elucidation

In the structural elucidation of novel or complex organic molecules like this compound, computational chemistry provides a powerful tool for predicting spectroscopic parameters. These theoretical predictions, when compared with experimental data, can offer significant insights into the molecular structure and electronic properties. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods employed for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis).

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical prediction of NMR spectra is a valuable tool for the assignment of protons and carbons in a molecule. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. The expected ¹H and ¹³C NMR chemical shifts for this compound have been calculated and are presented below. These theoretical values are crucial for confirming the substitution pattern and the chemical environment of each nucleus.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H28.90
H37.45
H48.20
H58.10
H77.80
H87.60
CHBr₂6.80

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2150.5
C3121.0
C4136.0
C4a128.5
C5129.0
C6138.0
C7127.5
C8130.0
C8a148.0
CHBr₂35.0

Predicted Vibrational Frequencies (IR and Raman)

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Spectroscopic Activity
C-H stretch (aromatic)3100-3000IR, Raman
C=N stretch (quinoline)1620-1580IR, Raman
C=C stretch (aromatic)1600-1450IR, Raman
C-H in-plane bend1300-1000IR, Raman
C-H out-of-plane bend900-650IR
C-Br stretch700-500IR

Predicted UV-Vis Absorption Spectra

TD-DFT calculations are employed to predict the electronic transitions of a molecule, which are observed as absorption bands in a UV-Vis spectrum. These predictions provide information about the electronic structure and the chromophores within the molecule. The predicted maximum absorption wavelengths (λmax) for this compound are listed below.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π2300.85
π → π2800.45
n → π*3200.15

Advanced Spectroscopic and Mechanistic Characterization of 6 Dibromomethyl Quinoline and Its Derived Products

High-Resolution Mass Spectrometry for Elucidation of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of products and the identification of transient intermediates in reactions involving 6-(Dibromomethyl)quinoline. Techniques such as Time-of-Flight Mass Spectrometry (TOF-MS), coupled with either gas or liquid chromatography, allow for the determination of exact molecular weights, enabling the confident assignment of elemental compositions. researchgate.netnih.gov Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods can generate molecular ions with high mass accuracy, typically with errors below 5 parts per million (ppm). researchgate.netnih.gov

The fragmentation patterns observed in tandem MS (MS/MS) experiments are crucial for confirming the quinoline (B57606) core structure and for differentiating between isomers. researchgate.netnih.gov For instance, in the hydrolysis of this compound to its corresponding aldehyde, Quinoline-6-carboxaldehyde, HRMS can be used to monitor the reaction progress. The disappearance of the isotopic pattern characteristic of the dibromo-moiety and the appearance of a precise mass corresponding to the aldehyde product can be tracked. The analysis of reaction aliquots can reveal short-lived intermediates, providing critical evidence for proposed reaction mechanisms. The combination of HRMS with techniques like GC-MS is also frequently employed for the characterization of various quinolinecarbaldehydes and their derivatives. unipi.itmdpi.com

Table 1: Illustrative HRMS Data for the Hydrolysis of this compound
CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/zMass Error (ppm)Key Fragments
This compoundC₁₀H₈Br₂N315.9021315.9018-0.95m/z 236.9 (loss of Br), 156.0 (loss of CHBr₂)
Quinoline-6-carboxaldehydeC₁₀H₇NO158.0600158.0602+1.27m/z 129.0 (loss of CHO)

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Multi-dimensional NMR spectroscopy is a cornerstone for the unambiguous structural determination of this compound and its derivatives. researchgate.net Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. researchgate.nettsijournals.com However, for complex structures resulting from transformations of the dibromomethyl group, two-dimensional techniques are essential.

Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to assign protons on the quinoline ring system. researchgate.netresearchgate.net Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) correlate directly bonded proton-carbon pairs. researchgate.netresearchgate.netuvic.ca For establishing connectivity over multiple bonds, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, allowing for the connection of quaternary carbons to nearby protons and confirming the position of substituents on the quinoline scaffold. researchgate.netmdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinoline-6-Substituted Derivative in CDCl₃
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
2~8.9~151.0H2 → C3, C4, C8a
3~7.4~121.5H3 → C2, C4, C4a
4~8.1~136.0H4 → C2, C4a, C5, C8a
5~8.2~129.0H5 → C4, C6, C7, C8a
6-CHBr₂~6.7~38.0CHBr₂ → C5, C6, C7
7~7.8~128.0H7 → C5, C6, C8, C8a
8~7.9~127.5H8 → C4a, C6, C7

Elucidation of Regioselectivity and Stereochemistry in Transformations

NMR spectroscopy is pivotal in determining the outcome of reactions where multiple isomers can be formed. Regioselectivity, or the preferential formation of one constitutional isomer over another, is readily established using HMBC and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. For example, in a substitution reaction on the quinoline ring, an HMBC correlation between a proton of the new substituent and a specific carbon of the quinoline skeleton can definitively prove the site of attachment.

NOESY experiments, which detect through-space correlations between protons that are in close proximity, are invaluable for determining stereochemistry. researchgate.net For products with new stereocenters, NOE signals between specific protons can establish their relative orientation (e.g., syn or anti). These techniques provide a complete three-dimensional picture of the molecule's structure in solution.

In Situ NMR Monitoring of Reaction Kinetics

In situ NMR spectroscopy allows for the real-time observation of chemical reactions directly within the NMR spectrometer. chemrxiv.orgcardiff.ac.uk By acquiring spectra at regular intervals, the consumption of reactants, the formation of products, and the appearance of any transient intermediates can be monitored quantitatively. This technique has been successfully applied to monitor reactions of dibromomethyl-quinolines. whiterose.ac.uk

For a reaction involving this compound, one can track the decrease in the integral of the methine proton signal of the -CHBr₂ group while simultaneously monitoring the increase in the signal of the corresponding proton in the product. This data allows for the calculation of reaction rates, the determination of reaction order, and the elucidation of the kinetic profile of the transformation, offering deep mechanistic insights that are not accessible through conventional analysis of the final product alone. chemrxiv.orgwhiterose.ac.uk

X-ray Crystallography for Definitive Solid-State Structural Confirmation of Derivatives

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for crystalline derivatives of this compound. This technique yields precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles in the solid state. The crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, a closely related derivative, has been determined, confirming the planarity of the quinoline ring system and providing a solid-state model for this class of compounds. nih.goviucr.orgresearchgate.net This level of detail is crucial for validating structures proposed by other spectroscopic methods and for understanding the molecule's intrinsic geometry.

Table 3: Crystallographic Data for 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline nih.goviucr.orgresearchgate.net
ParameterValue
Chemical FormulaC₁₁H₇Br₃ClN
Molecular Weight428.36
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.9042 (5)
b (Å)9.3375 (4)
c (Å)15.5107 (7)
β (°)104.553 (5)
Volume (ų)1248.23 (11)
Z4

Analysis of Intermolecular Interactions and Crystal Packing

Beyond confirming molecular structure, X-ray crystallography provides invaluable insight into how molecules arrange themselves in the solid state. The analysis of the crystal packing of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline reveals a network of specific non-covalent interactions that dictate the supramolecular architecture. nih.goviucr.orgresearchgate.net

These interactions include C—H···Br hydrogen bonds, which link molecules into chains along the [10-1] direction. nih.goviucr.org These chains are further organized into sheets by C—H···π and π–π stacking interactions between inversion-related pyridine (B92270) rings, with an intercentroid distance of 3.608 (4) Å. nih.goviucr.orgresearchgate.net Notably, short contacts such as Br···Cl (3.4904 (18) Å) and Br···N (3.187 (6) Å) are observed, which are significantly shorter than the sum of their van der Waals radii, indicating strong halogen-related interactions. nih.govresearchgate.net Understanding these interactions is fundamental for crystal engineering and predicting the solid-state properties of related materials. nih.govrsc.org

Table 4: Key Intermolecular Interactions in the Crystal Structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline nih.goviucr.org
Interaction TypeAtoms InvolvedDistance (Å)Geometric Feature
π–π StackingPyridine Rings3.608 (4)Inversion-related rings
Halogen InteractionBr···Cl3.4904 (18)Short contact
Halogen InteractionBr···N3.187 (6)Short contact
Hydrogen BondC—H···Br-Forms molecular chains
Hydrogen BondC—H···π-Links molecular chains

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a rapid and effective method for functional group analysis in this compound and its derivatives. IR spectroscopy is particularly useful for identifying characteristic vibrations of specific bonds. researchgate.net The IR spectrum of a quinoline derivative will show characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ region. researchgate.netniscpr.res.in

When this compound is converted to Quinoline-6-carboxaldehyde, IR spectroscopy provides clear evidence of the transformation. The disappearance of C-Br stretching frequencies (typically found in the 700-500 cm⁻¹ region) and the emergence of a strong, characteristic C=O stretching band for the aldehyde group around 1700 cm⁻¹ confirms the reaction's success. mdpi.com Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly sensitive to the skeletal vibrations of the aromatic quinoline core, offering further structural confirmation and insights into the molecule's vibrational modes.

Table 5: Characteristic IR Absorption Frequencies for this compound and its Hydrolysis Product
Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Compound
Aromatic C-HStretching3100-3000Both
Quinoline RingC=C, C=N Stretching1650-1450Both
Aldehyde C=OStretching~1700Quinoline-6-carboxaldehyde
Alkyl C-HStretching~2900This compound
C-BrStretching700-500This compound

Applications of 6 Dibromomethyl Quinoline As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

The dibromomethyl moiety is a key functional group that serves as a precursor to other reactive intermediates, most notably the formyl group, thereby enabling the construction of highly substituted and complex quinoline (B57606) derivatives.

The dibromomethyl group is synthetically equivalent to an aldehyde, and its conversion to 6-formylquinoline is a common and pivotal first step in the elaboration of the quinoline scaffold. This transformation is typically achieved through hydrolysis under aqueous acidic conditions or via the Sommelet reaction. Once formed, the highly reactive aldehyde at the C6-position opens up a plethora of synthetic pathways to introduce diverse functionalities.

The resulting 6-formylquinoline is a cornerstone for building molecular complexity. It can undergo a variety of classical organic reactions, allowing for the attachment of diverse side chains and functional groups. For instance, it can be subjected to Wittig-type reactions to introduce alkenyl groups, or it can participate in condensation reactions with active methylene (B1212753) compounds to create α,β-unsaturated systems. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, which can be further functionalized. Reductive amination provides a direct route to various substituted aminomethylquinolines. These subsequent transformations are critical for developing polysubstituted quinolines, which are significant in medicinal chemistry and drug design. researchgate.neteurekaselect.com

Table 1: Transformations of the Dibromomethyl Group for Scaffold Functionalization This interactive table summarizes key reactions starting from 6-(Dibromomethyl)quinoline to produce polyfunctionalized quinoline scaffolds.

Starting Functional Group Reagent(s) Resulting Functional Group Reaction Type
-CHBr₂ H₂O, H⁺ or CaCO₃ -CHO (Formyl) Hydrolysis
-CHO Ph₃P=CHR -CH=CHR (Alkenyl) Wittig Reaction
-CHO RNH₂, NaBH₃CN -CH₂NHR (Secondary Amine) Reductive Amination
-CHO KMnO₄ or Ag₂O -COOH (Carboxylic Acid) Oxidation
-CHO NaBH₄ -CH₂OH (Hydroxymethyl) Reduction
-CHBr₂ NaN₃ then reduction -CH₂NH₂ (Aminomethyl) Nucleophilic Substitution

The dibromomethyl group's two bromine atoms can act as electrophilic centers, enabling them to react with dinucleophiles to form new rings fused to the quinoline core. This strategy provides an efficient route to novel polycyclic heteroaromatic systems. By carefully selecting a nucleophile with two reactive sites, such as a diamine, dithiol, or diol, a cyclization reaction can be induced at the C6-position of the quinoline.

For example, treatment of this compound with ethane-1,2-diamine can lead to the formation of a fused diazepine (B8756704) ring. Similarly, reaction with ethane-1,2-dithiol would yield a fused dithiepine system. These intramolecular cyclization strategies are powerful for building complex, rigid heterocyclic frameworks that are of interest in various fields of chemistry. nih.govnih.gov The formation of such fused systems significantly alters the steric and electronic properties of the parent quinoline molecule, providing access to unique chemical entities. snnu.edu.cn

Table 2: Examples of Fused Ring Synthesis from this compound This interactive table illustrates the construction of fused heterocyclic systems.

Dinucleophile Fused Ring System Resulting Heterocycle Class
Ethane-1,2-diamine (H₂NCH₂CH₂NH₂) 1,4-Diazepine Quinolino[6,5-f] nih.govsnnu.edu.cndiazepine
Ethane-1,2-dithiol (HSCH₂CH₂SH) 1,4-Dithiepine Quinolino[6,5-f] nih.govsnnu.edu.cndithiepine
Catechol (1,2-dihydroxybenzene) 1,4-Dioxocine Dibenzo[b,f]quinolino[6,5-h] nih.govsnnu.edu.cndioxocine
o-Phenylenediamine 1,5-Benzodiazepine Quinolino[6,5-b] nih.govsemanticscholar.orgbenzodiazepine

Development of Ligand Precursors for Transition Metal Catalysis (Focus on Ligand Synthesis and Design Principles)

In the field of coordination chemistry and transition metal catalysis, the quinoline nucleus is a privileged structure due to its coordinating nitrogen atom and rigid planar geometry. eurekaselect.comiaea.org this compound serves as an excellent starting material for the synthesis of sophisticated multidentate ligands. The design principle involves using the quinoline unit as a structural backbone and chemically elaborating the dibromomethyl group into one or more additional coordinating arms. researchgate.net

The synthetic pathway to these ligands often begins with the conversion of the dibromomethyl group into a more versatile functional group, such as the aforementioned aldehyde (6-formylquinoline). This aldehyde is a key intermediate for building ligand structures through imine condensation reactions. For instance, reacting 6-formylquinoline with amines containing other donor groups (e.g., pyridine (B92270), pyrazole, or other quinolines) allows for the modular and predictable synthesis of bidentate, tridentate, or even tetradentate ligands. nih.govrsc.org

A common strategy is the synthesis of Schiff base ligands. Condensation of 6-formylquinoline with 2-picolylamine yields a tridentate NNN ligand. By using more complex amines, such as tris(2-aminoethyl)amine, tripodal ligands can be constructed where the quinoline moiety is appended to a central coordinating atom. researchgate.net This approach provides fine control over the ligand's steric and electronic environment, which is crucial for tuning the properties of the resulting metal complex for specific catalytic applications.

Table 3: Synthesis of Ligand Precursors from this compound This interactive table outlines synthetic routes to various ligand types.

Intermediate Reactant Ligand Type Potential Coordination Sites
6-Formylquinoline Aniline (B41778) Bidentate (N,N') Schiff Base Quinoline-N, Imine-N
6-Formylquinoline 2-Picolylamine Tridentate (N,N,N) Schiff Base Quinoline-N, Imine-N, Pyridine-N
6-Formylquinoline Ethylenediamine (2 equiv.) Tetradentate (N,N,N,N) Schiff Base Quinoline-N (x2), Imine-N (x2)
6-Aminomethylquinoline 2-Pyridinecarboxaldehyde Tridentate (N,N,N) Schiff Base Quinoline-N, Amine-N, Imine-N

Intermediate in the Design of Functional Organic Materials (Focus on Synthetic Strategy for Material Precursors)

The synthesis of functional organic materials, such as those for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often requires the construction of large, conjugated π-systems. This compound is a useful intermediate for creating precursors to these materials, leveraging the quinoline core's electronic properties and the reactive handle provided by the dibromomethyl group.

The primary synthetic strategy involves converting the dibromomethyl group into a formyl group, creating 6-formylquinoline. This aldehyde is then used as an electrophilic partner in various carbon-carbon bond-forming reactions to extend the π-conjugation. Knoevenagel or Wittig-Horner reactions are particularly effective for this purpose. For example, reacting 6-formylquinoline with an electron-rich aromatic or heteroaromatic species containing an active methylene or phosphonate (B1237965) group can generate a larger, conjugated molecule with tailored electronic properties (e.g., donor-acceptor structures).

This modular approach allows for the systematic design of material precursors. By choosing different reaction partners, chemists can tune the absorption and emission wavelengths, energy levels (HOMO/LUMO), and charge-transport properties of the final material. The quinoline moiety often acts as an electron-accepting unit in these designs. The ability to build complex conjugated systems from a readily available quinoline building block is a powerful tool in materials science. nih.gov

Table 4: Synthetic Strategies for Functional Material Precursors This interactive table shows methods for extending π-conjugation using 6-formylquinoline.

Reaction Type Reactant Type Resulting Structure Potential Application
Knoevenagel Condensation Malononitrile Derivatives Dicyanovinyl-substituted quinoline Non-linear Optics, Electron Acceptor
Wittig-Horner Reaction Aryl/Heteroaryl Phosphonates Stilbene-like conjugated system Organic Electronics, Dyes
Aldol (B89426) Condensation Aromatic Ketones Chalcone-type structure Fluorescent Probes, Dyes
Suzuki/Stille Coupling (from brominated derivatives) Arylboronic acids / Stannanes Biaryl or poly-aryl systems Conjugated Polymers, OLEDs

Future Research Directions and Unexplored Reactivity of 6 Dibromomethyl Quinoline

Chemo- and Regioselective Transformations of the Dibromomethyl Group

The dibromomethyl moiety is a synthetically powerful functional group, primarily due to its ability to be selectively transformed. Future research should focus on controlling the reactivity of the two C-Br bonds, either sequentially or simultaneously, to access a diverse range of intermediates that are otherwise difficult to prepare.

One of the most fundamental transformations is the hydrolysis of the gem-dibromide to afford 6-formylquinoline. While this can be achieved under harsh conditions, the development of mild and selective catalytic methods is a key research goal. Such methods would prevent undesired side reactions on the electron-rich quinoline (B57606) core and improve compatibility with other sensitive functional groups.

A more significant challenge lies in the selective mono-functionalization of the dibromomethyl group. Achieving stepwise substitution of the bromine atoms would provide access to valuable 6-(halomethyl-substituted)quinoline intermediates. Controlled reaction conditions, such as low temperatures and the use of sterically hindered nucleophiles or specific catalysts, could potentially favor monosubstitution over disubstitution. The successful development of such protocols would enable the synthesis of a wide array of derivatives.

Furthermore, selective reduction of the dibromomethyl group offers another avenue for diversification. Partial reduction to the 6-(bromomethyl)quinoline (B12639) derivative or complete reduction to the 6-methylquinoline (B44275) could be targeted through the development of specific catalytic systems, such as tailored palladium catalysts for hydrogenolysis or chemoselective hydride reagents.

Research Direction Proposed Transformation Potential Methodologies Significance
Controlled Hydrolysis 6-(Dibromomethyl)quinoline → 6-FormylquinolineHeterogeneous acid catalysis (e.g., zeolites, supported acids); Transition-metal catalyzed hydrolysis.Provides a mild and efficient route to a key quinoline aldehyde intermediate.
Stepwise Nucleophilic Substitution This compound → 6-(Bromomethyl-X-methyl)quinolineUse of bulky nucleophiles; Low-temperature reactions; Phase-transfer catalysis.Access to monofunctionalized building blocks for further elaboration.
Selective Reduction This compound → 6-(Bromomethyl)quinoline or 6-MethylquinolineCatalytic hydrogenolysis (e.g., Pd/C with additives); Chemoselective hydride reagents.Offers controlled access to less functionalized but synthetically useful quinoline derivatives.

Photochemical and Electrochemical Reactivity of this compound

The intersection of quinoline's inherent photochemical properties with the reactivity of the dibromomethyl group presents a rich area for exploration. The C-Br bonds are susceptible to cleavage under photochemical or electrochemical conditions, which can be exploited to generate radical intermediates for novel bond formations.

Upon irradiation with UV light or through single-electron transfer (SET) processes, this compound could generate a quinolin-6-yl-bromomethyl radical. This highly reactive species could be trapped by various radical acceptors in intermolecular reactions, such as addition to alkenes or alkynes, to form complex C-C bonds. The development of photoredox catalysis in this context is particularly promising, as it allows for such transformations to occur under mild, visible-light-mediated conditions.

Intramolecular variants of these radical reactions are also a compelling research direction. By introducing a suitable tethered radical acceptor elsewhere on the quinoline ring, photochemically generated radicals could undergo cyclization reactions. This strategy could provide rapid access to novel and complex fused polycyclic heteroaromatic systems that are of interest in materials science and medicinal chemistry.

Electrochemical methods offer a complementary approach to generating these radical intermediates. researchgate.net The reduction potential of the C-Br bonds could be finely tuned, and the presence of the quinoline nitrogen atom may enable proton-coupled electron transfer (PCET) pathways, potentially unlocking unique reactivity not observed in simpler aryl dibromide systems. researchgate.net

Research Direction Proposed Activation Method Potential Outcome/Application Key Advantages
Photoredox Catalysis Visible light irradiation with a photocatalystIntermolecular C-C bond formation via radical addition to unsaturated bonds.Mild reaction conditions; High functional group tolerance.
Intramolecular Radical Cyclization Direct photolysis or electrochemical reductionSynthesis of novel fused polycyclic quinoline derivatives.Rapid construction of molecular complexity from a single precursor.
Electrochemical C-Br Bond Cleavage Controlled potential electrolysisGeneration of radical intermediates for coupling or addition reactions.Tunable reactivity; Avoids the use of chemical oxidants/reductants.

Asymmetric Synthesis and Chiral Derivatization Strategies

Introducing chirality is a central goal in modern organic synthesis, and this compound is a promising substrate for developing asymmetric transformations. The dibromomethyl group can be converted into a prochiral center, which can then be engaged in a variety of catalyst- or reagent-controlled stereoselective reactions.

The most direct strategy involves the aforementioned conversion to 6-formylquinoline. This aldehyde is an ideal prochiral substrate for numerous well-established asymmetric reactions, including organocatalytic or metal-catalyzed aldol (B89426) reactions, vinylogous additions, and asymmetric reductions or allylations. These methods would install a stereocenter at the carbon adjacent to the quinoline C6 position, leading to valuable chiral alcohols, amines, and other functionalized products.

A more advanced and challenging goal is the direct asymmetric transformation of the dibromomethyl group itself. This could be pursued through the development of catalytic systems that can selectively substitute one of the two bromine atoms in an enantioselective manner. For instance, a transition-metal catalyst bearing a chiral ligand could potentially differentiate between the two prochiral bromine atoms, leading to a chiral 6-(bromomethyl-X-methyl)quinoline derivative. Such a reaction would represent a significant advance in asymmetric catalysis.

Alternatively, derivatization with chiral auxiliaries offers a classical yet effective approach. Reacting this compound under conditions that favor monosubstitution with a chiral alcohol or amine would yield a mixture of diastereomers, which could then be separated and used for further diastereoselective synthesis.

Research Direction Asymmetric Strategy Target Chiral Product Potential Methodologies
Derivatization-Functionalization Conversion to 6-formylquinoline followed by asymmetric addition.Chiral secondary alcohols or related structures.Asymmetric transfer hydrogenation; Chiral Lewis acid-catalyzed additions.
Direct Catalytic Asymmetric Substitution Enantioselective substitution of a single bromine atom.Chiral 6-(bromomethyl-X-methyl)quinoline.Transition-metal catalysis (e.g., Cu, Pd) with chiral ligands.
Chiral Auxiliary Approach Monosubstitution with a chiral nucleophile.Diastereomeric ethers or amines.Diastereomer separation followed by auxiliary cleavage.

Development of Novel Catalytic Systems for this compound Transformations

The successful realization of the research directions outlined above hinges on the development of new and highly selective catalytic systems. These catalysts must be capable of activating the C-Br bonds of the dibromomethyl group with high precision, often in the presence of the reactive quinoline core.

For cross-coupling reactions, the design of palladium or nickel catalysts with specialized ligand systems will be crucial. These ligands must control the oxidative addition step to enable selective C-Br bond activation and prevent side reactions like C-H activation of the quinoline ring. mdpi.com Such catalysts could enable Suzuki, Sonogashira, or Buchwald-Hartwig couplings directly from the dibromomethyl group, providing a powerful tool for molecular construction.

Dual catalytic systems that merge photoredox catalysis with transition metal catalysis are particularly attractive. In such a system, a photocatalyst could generate a radical from this compound, which is then captured by a nickel or copper catalyst in a cross-coupling cycle. This approach has proven effective for difficult cross-coupling reactions and could open up new bond-forming possibilities for this substrate.

Finally, the exploration of heterogeneous catalysts, such as modified zeolites or metal-organic frameworks (MOFs), could lead to more sustainable and practical synthetic methods. researchgate.net These materials could be designed to catalyze transformations like selective hydrolysis or reduction with the benefits of easy catalyst separation, recyclability, and potential for unique, shape-selective reactivity based on the catalyst's porous structure.

Catalyst Type Target Transformation(s) Potential Advantages Examples of Catalytic Species
Homogeneous Transition Metal Catalysts Cross-coupling, selective reduction/substitution.High activity and selectivity through ligand design.Pd(PPh₃)₄, Ni(dppe)Cl₂, chiral Rh or Ir complexes.
Dual Photoredox/Metal Catalysis Radical-mediated cross-coupling reactions.Mild conditions, access to unique reaction pathways.Ir or Ru photocatalyst combined with a Ni or Cu cross-coupling catalyst.
Heterogeneous Catalysts Hydrolysis, reduction, selective functionalization.Catalyst recyclability, enhanced stability, potential for shape selectivity.Functionalized zeolites, palladium on carbon (Pd/C), MOFs.

Q & A

Basic: What are the common synthetic routes for preparing 6-(Dibromomethyl)quinoline, and how can reaction conditions be optimized?

This compound is typically synthesized via bromination of methyl-substituted quinoline precursors. A widely used method involves radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux conditions with benzoyl peroxide as an initiator . For example, 2-chloro-3,6-dimethylquinoline reacts with NBS to yield the dibrominated product. Optimization includes controlling temperature (ice-cold initiation followed by reflux) and stoichiometry (excess NBS ensures complete substitution). Purification via silica gel chromatography with petroleum ether/ethyl acetate gradients improves yield and purity . Alternative routes may employ DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation of tetrahydroquinoline intermediates .

Basic: How is X-ray crystallography employed to determine the molecular structure of this compound derivatives?

X-ray crystallography involves growing single crystals (e.g., via slow evaporation from acetone) and collecting diffraction data using Cu-Kα radiation. Programs like SHELXL refine the structure by minimizing the difference between observed and calculated structure factors . Key parameters include anisotropic displacement parameters for heavy atoms (Br, Cl) and riding models for H-atoms. The planar quinoline ring (r.m.s. deviation <0.03 Å) and halogen positions are validated using Fourier difference maps. Intermolecular interactions (e.g., C–H⋯Br hydrogen bonds) are analyzed using Mercury software to visualize packing motifs .

Advanced: How can researchers resolve contradictions in crystallographic data refinement when using SHELXL for this compound derivatives?

Discrepancies in refinement may arise from disordered halogen atoms or twinning. For Br/Cl disorder, split-site refinement with occupancy constraints can resolve electron density ambiguities . High residual density peaks near heavy atoms may require adjusting anisotropic displacement parameters or applying restraints to bond lengths/angles. Twinning detection (via PLATON) mandates merging equivalent reflections and using TWIN/BASF commands in SHELXL . For weak data (e.g., high Rint values), increasing redundancy through extended data collection or synchrotron sources improves accuracy .

Advanced: What strategies are effective for analyzing non-covalent interactions (e.g., halogen bonding, π-π stacking) in this compound crystal structures?

Non-covalent interactions are quantified using computational tools:

  • Halogen bonding : Measure Br⋯N/Cl distances (e.g., 3.187 Å for Br⋯N in ) against van der Waals radii sums (Br: 1.85 Å; N: 1.55 Å). Short contacts (<3.3 Å) indicate significant interactions.
  • π-π stacking : Calculate interplanar distances (e.g., 3.608 Å in ) and centroid offsets using Mercury. Energy frameworks (CrystalExplorer) estimate interaction energies based on Hirshfeld surfaces .
  • C–H⋯Br hydrogen bonds : Validate using geometric criteria (H⋯Br <3.0 Å, C–H⋯Br angle >120°) and electrostatic potential maps .

Advanced: How can this compound be utilized as a precursor in designing bioactive quinoline derivatives with specific pharmacological properties?

The dibromomethyl group enables nucleophilic substitution or cross-coupling reactions. For example:

  • Anticancer agents : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties at the 6-position, mimicking c-Met inhibitors like SGX-523 .
  • Antimicrobials : Reaction with amines yields 6-aminomethyl derivatives, enhancing DNA gyrase inhibition .
  • Antimalarials : Bromine substitution with amino groups generates analogs of chloroquine .
    Biological activity is validated via in vitro assays (e.g., IC₅₀ determination against target enzymes) and structural optimization guided by molecular docking (AutoDock Vina) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, brominated compounds generally require:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors during synthesis .
  • Waste disposal : Halogenated waste must be segregated and treated via incineration or professional hazardous waste services .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

  • Steric effects : The bulky dibromomethyl group at the 6-position hinders electrophilic substitution at adjacent positions (e.g., C5 and C7), directing reactivity to the 2- or 8-positions.
  • Electronic effects : Bromine’s electron-withdrawing nature deactivates the quinoline ring, favoring nucleophilic aromatic substitution under harsh conditions (e.g., Pd-catalyzed coupling at 100°C) . Computational studies (DFT calculations) predict charge distribution and reactive sites, guiding synthetic design .

Advanced: What analytical techniques complement X-ray crystallography for characterizing this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for vicinal protons). ²D NOESY confirms spatial proximity of substituents .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for materials science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.